molecular formula C10H14ClNO2 B3246499 3-[Methyl(phenyl)amino]propanoic acid hydrochloride CAS No. 178450-80-1

3-[Methyl(phenyl)amino]propanoic acid hydrochloride

Cat. No.: B3246499
CAS No.: 178450-80-1
M. Wt: 215.67 g/mol
InChI Key: MBLOJVFMUQAGEJ-UHFFFAOYSA-N
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Description

3-[Methyl(phenyl)amino]propanoic acid hydrochloride is an organic compound with the molecular formula C10H14ClNO2. It is a derivative of propanoic acid, where the hydrogen atom on the amino group is substituted with a methyl group and a phenyl group. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(phenyl)amino]propanoic acid hydrochloride typically involves the reaction of N-methyl-N-phenylamine with acrylonitrile, followed by hydrolysis and subsequent acidification to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(phenyl)amino]propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

3-[Methyl(phenyl)amino]propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is utilized in the study of enzyme interactions and protein modifications.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly in the treatment of neurological disorders.

    Industry: It is employed in the production of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Methyl(pentyl)amino]propanoic acid hydrochloride
  • 3-(3-Methoxyphenyl)propanoic acid
  • 3-[(4-Hydroxyphenyl)amino]propanoic acid

Uniqueness

3-[Methyl(phenyl)amino]propanoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and interaction profiles with molecular targets, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-(N-methylanilino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11(8-7-10(12)13)9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLOJVFMUQAGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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